

Application Notes and Protocols for Epaminurad URAT1 Inhibition Assay Using HEK293 Cells

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Compound of Interest

Compound Name: *Epaminurad*

Cat. No.: *B607337*

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Introduction

Epaminurad (also known as UR-1102) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of proximal tubule cells in the kidney and plays a crucial role in maintaining uric acid homeostasis.[4][5] Inhibition of URAT1 is a therapeutic strategy for the treatment of hyperuricemia and gout.[6][7] **Epaminurad** has demonstrated a strong urate-lowering effect by selectively targeting URAT1.[7][8]

These application notes provide a detailed protocol for assessing the inhibitory activity of **Epaminurad** on URAT1 using a Human Embryonic Kidney 293 (HEK293) cell-based assay. HEK293 cells are a widely used in vitro model for studying the function of transporters like URAT1 due to their robust growth characteristics and high transfection efficiency.[8]

Principle of the Assay

This assay measures the uptake of uric acid into HEK293 cells that are transiently or stably overexpressing the human URAT1 transporter. The inhibitory effect of **Epaminurad** is determined by quantifying the reduction in uric acid uptake in the presence of the compound. This can be achieved using either radiolabeled [14C]-uric acid or non-radiolabeled methods coupled with detection by techniques such as LC-MS/MS.

Data Presentation

The inhibitory potency of **Epaminurad** and other reference compounds against URAT1 and related transporters can be summarized for comparative analysis.

Table 1: In Vitro Inhibitory Activity of **Epaminurad** and Reference Compounds

Compound	Transporter	Assay Type	Value (μM)
Epaminurad (UR-1102)	URAT1	Binding Affinity (Ki)	0.057 ± 0.036 ^[1]
Epaminurad (UR-1102)	OAT1	Binding Affinity (Ki)	7.2 ± 0.8 ^[1]
Epaminurad (UR-1102)	OAT3	Binding Affinity (Ki)	2.4 ± 0.2 ^[1]
Benzbromarone	URAT1	Inhibition (IC50)	~0.3 - 0.5
Probenecid	URAT1	Inhibition (IC50)	~40 - 80

Note: The provided value for **Epaminurad** is its binding affinity (Ki). The IC50, which measures functional inhibition in a cellular context, can be determined using the protocols outlined below.

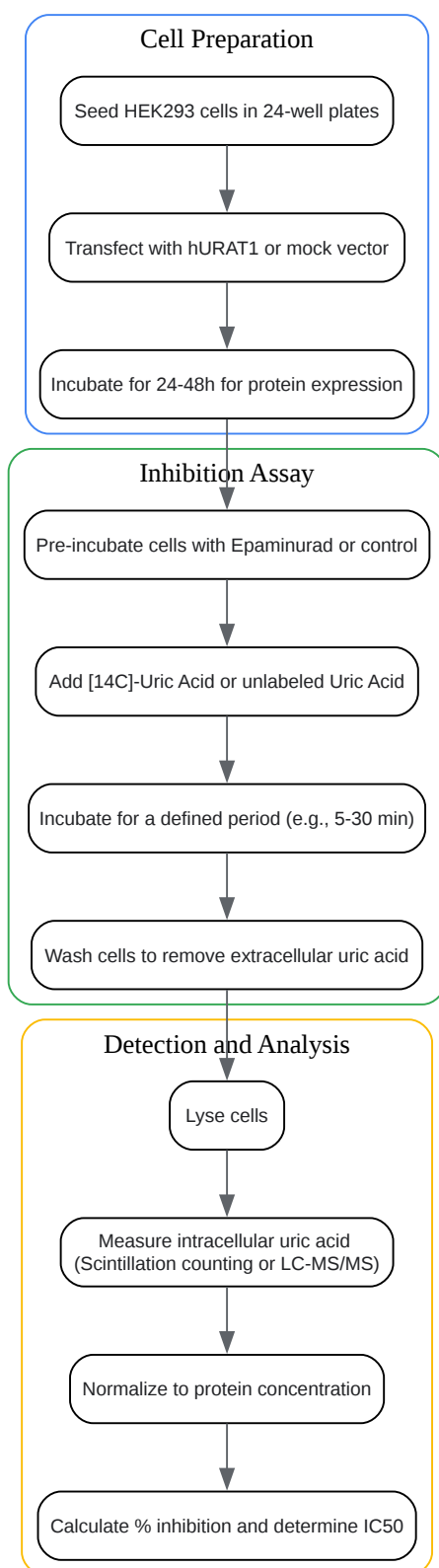
Experimental Protocols

Materials and Reagents

- HEK293 cells
- Human URAT1 expression vector (e.g., pcDNA3.1-hURAT1)
- Mock vector (e.g., empty pcDNA3.1)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Transfection reagent (e.g., Lipofectamine 2000)
- Poly-D-lysine coated 24-well plates
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- Uric Acid (radiolabeled or non-radiolabeled)
- **Epaminurad**
- Reference inhibitors (e.g., Benzbromarone, Probenecid)
- Cell lysis buffer
- Scintillation cocktail (for radiolabeled assay)
- LC-MS/MS system (for non-radiolabeled assay)
- Protein assay kit (e.g., BCA assay)

Experimental Workflow



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Caption: Experimental workflow for the URAT1 inhibition assay.

Detailed Methodologies

1. Cell Culture and Transfection

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
- Transfect the cells with either the human URAT1 expression vector or a mock vector using a suitable transfection reagent according to the manufacturer's instructions.
- Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the URAT1 transporter.

2. Uric Acid Uptake Inhibition Assay ([¹⁴C]-Uric Acid Method)

- Wash the transfected cells twice with pre-warmed HBSS or a similar physiological buffer.
- Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of **Epaminurad**, a reference inhibitor, or vehicle control (e.g., DMSO).
- Initiate the uptake reaction by adding HBSS containing a fixed concentration of [¹⁴C]-uric acid (e.g., 10-50 µM) and the corresponding concentration of the inhibitor.
- Allow the uptake to proceed for a predetermined linear time frame (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

- In parallel, use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay for normalization.

3. Uric Acid Uptake Inhibition Assay (Non-Radiolabeled Method)

- Follow steps 1 and 2 from the radiolabeled protocol.
- Initiate the uptake reaction by adding HBSS containing a fixed concentration of unlabeled uric acid (e.g., 50-100 μ M) and the inhibitor.
- Follow steps 4 and 5 from the radiolabeled protocol.
- Lyse the cells and prepare the samples for LC-MS/MS analysis to quantify the intracellular concentration of uric acid.
- Normalize the uric acid concentration to the total protein content of each well.

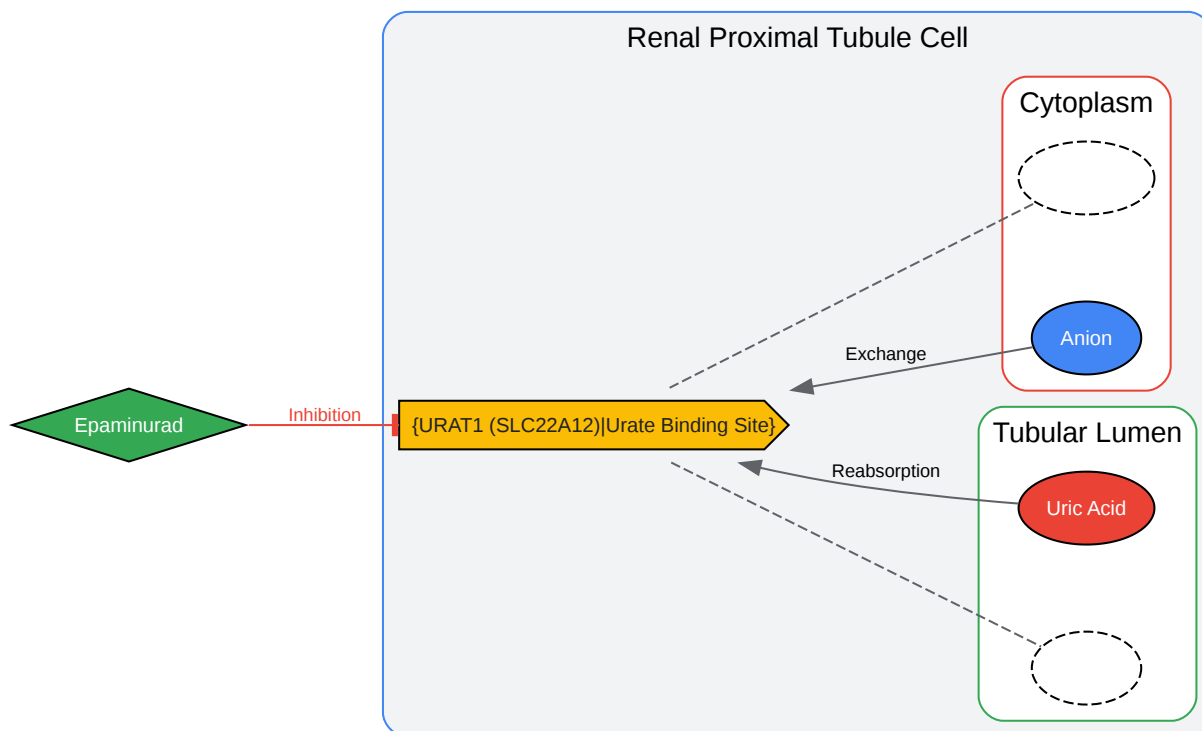
4. Data Analysis

- Calculate the specific uptake of uric acid into URAT1-expressing cells by subtracting the uptake in mock-transfected cells (background) from the total uptake in URAT1-transfected cells.
- Determine the percentage of inhibition for each concentration of **Epaminurad** by comparing the specific uptake in the presence of the inhibitor to the specific uptake in the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **Epaminurad** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of URAT1 Inhibition by Epaminurad

URAT1 functions as a urate-anion exchanger, reabsorbing uric acid from the tubular lumen into the renal proximal tubule cells in exchange for intracellular anions like lactate or nicotinate.

Epaminurad selectively binds to URAT1, blocking the transporter's ability to bind and translocate uric acid, thereby increasing the excretion of uric acid in the urine.



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